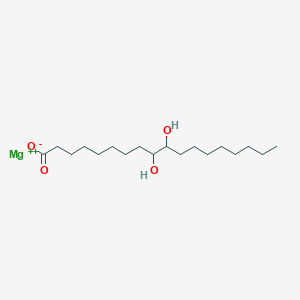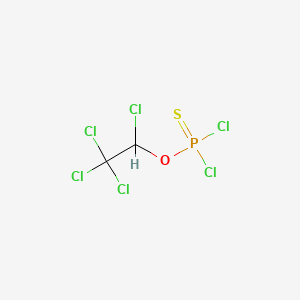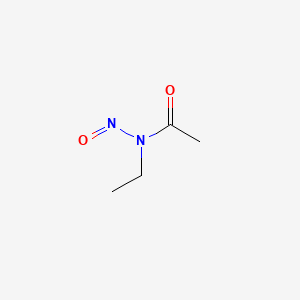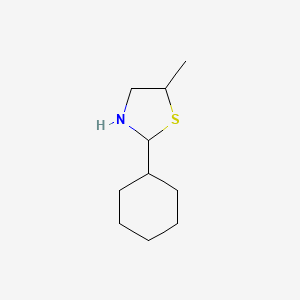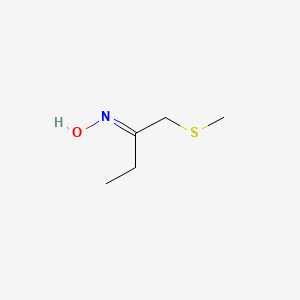
1-(Methylthio)butan-2-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylthio)butan-2-one oxime is an organic compound with the molecular formula C5H11NOS. It is a derivative of butanone oxime, where a methylthio group is attached to the second carbon of the butanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylthio)butan-2-one oxime can be synthesized through the reaction of 1-(methylthio)butan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed .
Industrial Production Methods: Industrial production of oximes, including this compound, often involves the use of calcium oxide as a catalyst. This method is advantageous due to its mild reaction conditions and high yield. The process involves mixing the ketone with calcium oxide and hydroxylamine hydrochloride, followed by heating the mixture to facilitate the formation of the oxime .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylthio)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or amides, depending on the reaction conditions.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide
Major Products:
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1-(Methylthio)butan-2-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism by which 1-(Methylthio)butan-2-one oxime exerts its effects involves the formation of reactive intermediates that interact with molecular targets. For example, in its role as an anticancer agent, the compound forms complexes with gold(I) that induce oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells. The molecular targets include mitochondrial membranes and various signaling pathways involved in cell death .
Comparaison Avec Des Composés Similaires
3-(Methylthio)butan-2-one oxime: This compound is structurally similar but differs in the position of the methylthio group.
2-Butanone oxime: Lacks the methylthio group but shares the oxime functionality.
3-Thiosemicarbano-butan-2-one oxime: Contains a thiosemicarbazone group instead of a methylthio group
Uniqueness: 1-(Methylthio)butan-2-one oxime is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
39195-97-6 |
|---|---|
Formule moléculaire |
C5H11NOS |
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
(NE)-N-(1-methylsulfanylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NOS/c1-3-5(6-7)4-8-2/h7H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
NMHJJFOQFIAKEN-AATRIKPKSA-N |
SMILES isomérique |
CC/C(=N\O)/CSC |
SMILES canonique |
CCC(=NO)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



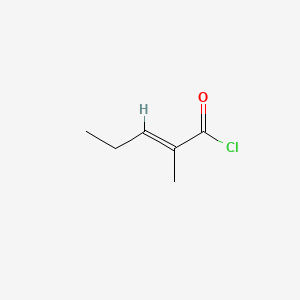

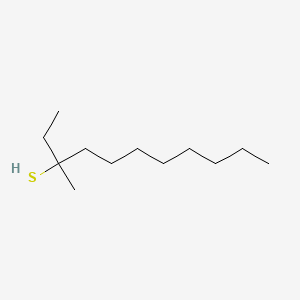

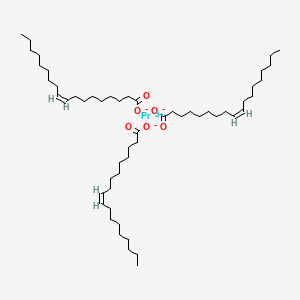
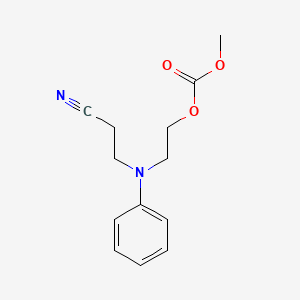
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

